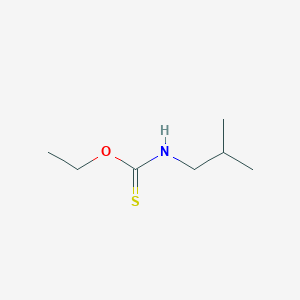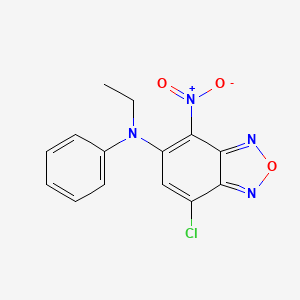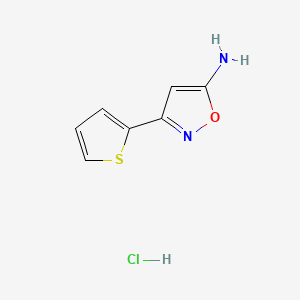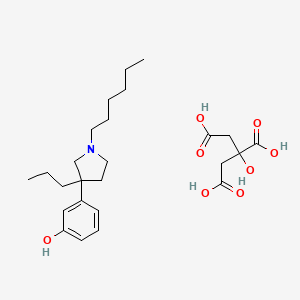![molecular formula C10H9N3O B12918221 2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one CAS No. 57100-16-0](/img/structure/B12918221.png)
2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes both imidazole and phthalazine moieties. Its structural complexity and potential biological activities make it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves heating 2-aminoethylammonium tosylate with aromatic bicyclic amides at temperatures ranging from 200 to 250°C . This single-stage synthesis is efficient and yields the desired dihydroimidazo-compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing robust purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Its unique structure makes it a candidate for the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which play crucial roles in cellular signaling and epigenetic regulation. By modulating these targets, the compound can exert antiproliferative effects on cancer cells and influence various biological processes.
Comparison with Similar Compounds
- 2,3-Dihydroimidazo[1,2-c]quinazoline
- 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole
- 6-Nitro-2,3-Dihydroimidazo[2,1-b][1,3]oxazole
Comparison: Compared to these similar compounds, 2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties . Its ability to inhibit multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Properties
CAS No. |
57100-16-0 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3,5-dihydro-2H-imidazo[2,1-a]phthalazin-6-one |
InChI |
InChI=1S/C10H9N3O/c14-10-8-4-2-1-3-7(8)9-11-5-6-13(9)12-10/h1-4H,5-6H2,(H,12,14) |
InChI Key |
MCGYDKAPRZBLFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B12918146.png)
![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)


![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)





![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
